GSK2239633A

Description

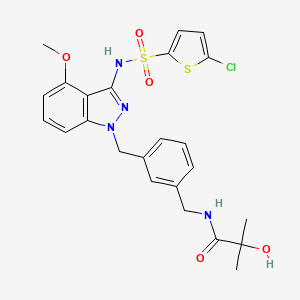

Structure

3D Structure

Properties

IUPAC Name |

N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEVTHHGQMUPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031224 | |

| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240516-71-5 | |

| Record name | GSK-2239633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2239633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2239633A: A Deep Dive into its Allosteric Antagonism of the CCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK2239633A, a selective, small molecule antagonist of the C-C chemokine receptor 4 (CCR4). We will delve into its binding characteristics, the downstream signaling consequences of its antagonism, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action: Allosteric Inhibition of CCR4

This compound, an arylsulfonamide-class compound, functions as a potent and selective allosteric antagonist of the human CCR4 receptor.[1][2] Unlike orthosteric antagonists that directly compete with endogenous ligands for the primary binding site, this compound binds to a distinct, intracellular site on the receptor.[1][2] This allosteric binding modulates the receptor's conformation, thereby preventing receptor activation by its cognate chemokines, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[3]

The binding of this compound to this intracellular, allosteric site has been shown to involve key amino acid residues, including M243, Y304, and K310.[4][5] Molecular modeling and mutagenesis studies have confirmed that these residues are crucial for the compound's inhibitory activity.[4][5] Specifically, the sulfonamide group of this compound appears to interact with the backbone of K310, while its aromatic portions make contact with Y304 and M243.[4][5] This interaction stabilizes the inactive state of the receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay | Reference |

| pIC50 | 7.96 ± 0.11 | [¹²⁵I]-TARC competitive binding | [6] |

| IC50 | ~11 nM | [¹²⁵I]-TARC competitive binding | [7] |

| pA2 | 7.11 ± 0.29 | TARC-induced F-actin polymerization | [6] |

| pEC50 | 8.79 ± 0.22 | CCL17-induced F-actin polymerization | [6] |

Table 1: In vitro potency of this compound on human CCR4.

| Receptor | pIC50 | Selectivity over CCR4 | Reference |

| CCR4 | 7.96 | - | [6] |

| Other Chemokine Receptors (including CCR3 and CCR5) | < 5 | > 900-fold | [7] |

Table 2: Selectivity profile of this compound.

Downstream Signaling Pathways and Cellular Effects

CCR4 is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/Go family of G proteins.[8] Upon activation by its ligands, CCR4 initiates a signaling cascade that leads to various cellular responses, most notably chemotaxis, or directed cell migration.[8] this compound, by preventing receptor activation, effectively blocks these downstream events.

One of the key measurable downstream effects of CCR4 activation is the polymerization of actin filaments (F-actin), a critical process for cell motility. This compound has been shown to potently inhibit TARC- and CCL17-induced increases in F-actin content in human CD4+ CCR4+ T-cells.[6] This directly demonstrates its ability to interfere with the cytoskeletal rearrangements necessary for cell migration.

The primary therapeutic rationale for developing CCR4 antagonists like this compound is to inhibit the migration of pathogenic T helper 2 (Th2) cells.[9][10] Th2 cells, which highly express CCR4, are key drivers of the inflammatory response in allergic diseases such as asthma.[9][11][12] By blocking CCR4, this compound is designed to prevent the recruitment of these cells to sites of inflammation, thereby reducing the inflammatory cascade.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR4 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the human CCR4 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing human CCR4 (e.g., CHO-K1 cells)

-

[¹²⁵I]-TARC (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-TARC (at a concentration near its Kd), and varying concentrations of this compound or vehicle (for total binding) and a high concentration of a non-radiolabeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

F-actin Polymerization Assay

This assay measures the effect of this compound on the chemokine-induced increase in filamentous actin content in primary human T-cells, a functional downstream readout of CCR4 activation.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs)

-

Fluorescently-conjugated antibodies against CD4 and CCR4

-

This compound (test compound)

-

TARC or CCL17 (agonist)

-

Formaldehyde (B43269) solution (fixative)

-

Permeabilization buffer (e.g., saponin-based)

-

Fluorescently-labeled phalloidin (B8060827) (stains F-actin)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Stain the cells with anti-CD4 and anti-CCR4 antibodies.

-

Incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.[6]

-

Stimulate the cells with a specific concentration of TARC or CCL17 for a short period (e.g., 15-30 seconds).[6]

-

Immediately stop the reaction by adding formaldehyde to fix the cells.

-

Permeabilize the cells using a suitable buffer.

-

Stain the intracellular F-actin with fluorescently-labeled phalloidin.

-

Analyze the cells using a flow cytometer, gating on the CD4+ CCR4+ T-cell population.

-

Quantify the mean fluorescence intensity (MFI) of the phalloidin stain, which corresponds to the F-actin content.

-

Plot the MFI against the agonist concentration in the presence and absence of the antagonist to determine the dose-response curve shift and calculate the pA2 value.

Visualizations of Pathways and Processes

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppressive effects of a novel CC chemokine receptor 4 antagonist on Th2 cell trafficking in ligand- and antigen-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Handshake: A Technical Guide to the GSK2239633A Binding Site on the CCR4 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of GSK2239633A, a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). Designed for researchers, scientists, and drug development professionals, this document delves into the specific binding site, quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways involved.

Executive Summary

This compound is a negative allosteric modulator of the CCR4 receptor, a key player in immune cell trafficking and a therapeutic target for a range of inflammatory diseases and cancers.[1][2] This antagonist does not compete directly with the endogenous chemokine ligands (CCL17 and CCL22) at the orthosteric site but instead binds to a distinct, intracellular allosteric site.[1][3][4] This interaction modulates the receptor's conformation, thereby inhibiting chemokine-induced signaling. Computational modeling and mutagenesis studies have been pivotal in identifying the key amino acid residues that form the binding pocket for this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and affinity.

| Parameter | Value | Assay Description | Reference |

| pIC50 | 7.96 ± 0.11 | Inhibition of [¹²⁵I]-TARC (CCL17) binding to human CCR4. A higher pIC50 value indicates greater potency. | [5][6] |

| pIC50 | 7.4 | Inhibition of CCR4 signaling (assay not specified). | [1] |

| pA2 | 7.11 ± 0.29 | Inhibition of TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells. | [5][6] |

| Selectivity | pIC50 < 5 | For other chemokine receptors, indicating high selectivity for CCR4. | [1] |

The Allosteric Binding Site of this compound on CCR4

Computational and experimental studies have pinpointed the binding site of this compound to an intracellular region of the CCR4 receptor.[7][1] Molecular docking and molecular dynamics (MD) simulations, coupled with site-directed mutagenesis, have identified three critical amino acid residues that form direct contacts with the antagonist:

-

Lysine 310 (K3108.49): This conserved residue's backbone is oriented towards the sulfonamide group of this compound.[7][1]

-

Tyrosine 304 (Y3047.53): This conserved residue interacts with the aromatic portions of the antagonist.[7][1]

-

Methionine 243 (M2436.36): This non-conserved residue's side chain has significant electrostatic and van der Waals interactions with the indazole moiety of this compound and is crucial for stabilizing the drug-receptor complex.[1] Mutation of this residue to valine, as found in the related CCR2 receptor, significantly diminishes the potency of this compound, explaining its selectivity for CCR4.[1]

Experimental Protocols

The characterization of the this compound binding site and its pharmacological effects relies on a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human CCR4 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human CCR4 receptor (e.g., CHO cells).[8]

-

Test Compound: this compound.[8]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µg/mL saponin, 0.1% BSA, pH 7.4.[3]

-

Filtration apparatus with glass fiber filters (e.g., GF/C).[3]

-

Scintillation counter.[8]

Procedure:

-

Incubate the CCR4-expressing cell membranes with a fixed concentration of [¹²⁵I]-TARC.[8]

-

Add a range of concentrations of unlabeled this compound to compete for binding to the receptor.[8]

-

Allow the mixture to incubate to reach binding equilibrium (e.g., 2 hours with gentle agitation).[3]

-

Terminate the reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[3][8]

-

Wash the filters with an ice-cold high-salt solution (e.g., 0.5 M NaCl) to reduce non-specific binding.[3]

-

Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[8]

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-TARC to calculate the IC50 value.[8]

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues that are critical for ligand binding by systematically mutating them and assessing the impact on the ligand's activity.[10]

Objective: To validate the importance of predicted binding site residues for this compound-mediated inhibition of CCR4 signaling.[7][1]

Procedure:

-

Generate mutant CCR4 constructs where the target residues (e.g., K310, Y304, M243) are replaced with another amino acid (e.g., alanine (B10760859) or a residue found in a non-binding receptor like CCR2).[7][1]

-

Transfect these mutant constructs into a suitable cell line (e.g., HEK293 cells).

-

Characterize the functional response of the mutant receptors to the natural ligand (e.g., CCL22) in the presence and absence of this compound. A suitable functional readout is the recruitment of β-arrestin-2, which can be measured using a Bioluminescence Resonance Energy Transfer (BRET) assay.[7][1]

-

A significant reduction in the inhibitory potency of this compound on the mutant receptor compared to the wild-type receptor confirms the importance of the mutated residue in the binding of the antagonist.[7][1]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment

BRET assays are used to monitor protein-protein interactions in live cells, in this case, the recruitment of β-arrestin-2 to the CCR4 receptor upon activation.[1]

Objective: To measure the effect of this compound on CCL22-mediated β-arrestin-2 recruitment to wild-type and mutant CCR4.[7][1]

Procedure:

-

Co-transfect cells with constructs for CCR4 (or its mutants) fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., a fluorescent protein).

-

48 hours post-transfection, wash the cells and resuspend them in an appropriate assay buffer.[1]

-

Incubate the cells with this compound or vehicle for a set period (e.g., 45 minutes at 37°C) to allow the antagonist to reach binding equilibrium.[1]

-

Stimulate the cells with the CCR4 agonist CCL22.

-

Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Measure the light emission at wavelengths corresponding to the donor and acceptor molecules.

-

The BRET ratio (acceptor emission / donor emission) is calculated, which is proportional to the extent of β-arrestin-2 recruitment.

Visualizing the Molecular Interactions and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the CCR4 signaling pathway.

References

- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

GSK2239633A: A Selective CCR4 Antagonist for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of GSK2239633A, a potent and selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the CCR4 pathway. This compound, also known as N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, has been investigated for its potential role in inflammatory diseases such as asthma.[1][2]

Core Compound Properties and Mechanism of Action

This compound acts as a negative allosteric modulator of CCR4, binding to an intracellular site on the receptor.[3][4] This binding inhibits the downstream signaling cascades initiated by the natural chemokine ligands for CCR4, primarily CCL17 (TARC) and CCL22 (MDC).[5][6] The CCR4 signaling pathway is crucial for the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), which are implicated in the pathogenesis of allergic inflammation and cancer.[2][5] By blocking this pathway, this compound can modulate immune responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

In Vitro Pharmacology

| Parameter | Value | Species | Assay Type | Ligand | Reference |

| pIC50 | 7.96 ± 0.11 | Human | Radioligand Binding ([125I]-TARC) | TARC/CCL17 | [7] |

| pIC50 | 7.4 | Human | Not Specified | Not Specified | [3][8] |

| pA2 | 7.11 ± 0.29 | Human | F-actin Polymerization | TARC/CCL17 | [7] |

| IC50 | > 10,000 nM | Human | Not Specified (for other chemokine receptors) | Not Specified | [3] |

Preclinical Pharmacokinetics

| Species | Administration | Bioavailability | t1/2 | Cmax | Tmax | Reference |

| Rat | Oral | 85% | Not Specified | Not Specified | Not Specified | |

| Dog | Oral | 97% | Not Specified | Not Specified | Not Specified |

Human Pharmacokinetics (Single Dose)

| Administration | Dose | Bioavailability | t1/2 | Cmax | Tmax | Food Effect | Reference |

| Intravenous | 100 µg | N/A | 13.5 hours | Not Specified | Not Specified | N/A | [1][9] |

| Oral (fasted) | 150-1500 mg | Low (maximum of 16%) | Not Specified | Dose-dependent | 1.0-1.5 hours | N/A | [1][9] |

| Oral (fed) | 1200 mg | Increased | Not Specified | 1410 ng/mL | 3.0 hours | Significant increase in AUC and Cmax | [1][10] |

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the human CCR4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO or CEM cells).[11]

-

[125I]-TARC (radioligand).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Glass fiber filters (e.g., GF/C).[12]

-

Scintillation counter.[12]

Procedure:

-

Incubate the CCR4-expressing cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of [125I]-TARC to the mixture.

-

Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

-

Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]-TARC (IC50).

F-actin Polymerization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced F-actin polymerization in CCR4-expressing cells.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a CCR4-expressing T-cell line.

-

Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 647 phalloidin).

-

TARC/CCL17 (agonist).

-

This compound (test compound).

-

FACS lysing solution.

-

Flow cytometer.

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of TARC/CCL17 for a short period (e.g., 15 seconds).[7]

-

Terminate the reaction by adding a fixing agent (e.g., formaldehyde).

-

Permeabilize the cells and stain with fluorescently-labeled phalloidin, which binds to F-actin.

-

Analyze the mean fluorescence intensity of the cells using a flow cytometer to quantify the amount of F-actin.

-

Determine the concentration of this compound that produces a rightward shift in the TARC concentration-response curve to calculate the pA2 value.[7]

Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

-

CCR4-expressing cells (e.g., HUT78 or primary T cells).[5]

-

Transwell inserts (e.g., 5 µm pore size).[5]

-

24-well plates.[5]

-

This compound (test compound).

-

Assay buffer (e.g., RPMI 1640 with 1% BSA).[5]

-

Cell counting method (e.g., flow cytometry or fluorescent dye like Calcein-AM).[5][11]

Procedure:

-

Pre-incubate CCR4-expressing cells with various concentrations of this compound or vehicle control (e.g., 30 minutes at 37°C).[11]

-

Place the chemoattractant (CCL17 or CCL22) in the lower chamber of the 24-well plate.

-

Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubate the plate to allow for cell migration (e.g., 90 minutes to 3 hours at 37°C).[11]

-

Quantify the number of cells that have migrated to the lower chamber.

-

Determine the concentration of this compound that inhibits 50% of the chemokine-induced cell migration (IC50).

Visualizations

The following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for characterizing a CCR4 antagonist.

Caption: CCR4 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for CCR4 Antagonist Characterization.

References

- 1. d-nb.info [d-nb.info]

- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR4 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

GSK2239633A: A Technical Guide for Studying T-Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2239633A is a potent and selective, allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This receptor is a key mediator in the trafficking of specific T-lymphocyte subsets, particularly T-helper 2 (Th2) cells and regulatory T-cells (Tregs), to sites of inflammation and tumors. The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often upregulated in various inflammatory diseases and malignancies, making CCR4 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying T-cell trafficking.

Mechanism of Action

This compound functions as an allosteric antagonist of human CCR4.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligands (CCL17 and CCL22) bind. This binding event induces a conformational change in the receptor that prevents intracellular signaling upon ligand binding. The primary downstream effect of this inhibition is the blockade of chemotaxis, the directed migration of cells in response to a chemical gradient.

CCR4 signaling is complex, involving both G-protein dependent and β-arrestin dependent pathways. Upon ligand binding, CCR4 can couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K/Akt pathway, which is crucial for cell migration. Additionally, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and desensitization, as well as scaffolding of other signaling molecules like those in the MAPK pathway (e.g., P-p38 and ROCK), which also contribute to chemotaxis. This compound, by preventing the initial receptor activation, effectively blocks these downstream signaling cascades.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| pIC50 ([¹²⁵I]-TARC binding) | 7.96 ± 0.11 | Human | Radioligand Binding Assay | [1] |

| pA2 (TARC-induced F-actin increase) | 7.11 ± 0.29 | Human | F-actin Polymerization Assay | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Healthy Male Subjects

| Parameter | Single IV Infusion (100 µg) | Single Oral Dose (150-1500 mg) | Reference |

| t½ (hours) | 13.5 | 2.9 - 28.3 | [2] |

| Median tmax (hours) | N/A | 1.0 - 1.5 | [2] |

| Bioavailability | N/A | Low (~16%) | [2] |

Table 3: In Vivo Pharmacodynamics of this compound in Healthy Male Subjects (Single Oral Dose)

| Dose | Mean CCR4 Occupancy (1 hour post-dose) | Reference |

| 1500 mg | ~74% | [2] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR4 receptor.

Materials:

-

Cell membranes from a cell line overexpressing human CCR4 (e.g., CHO or HEK293 cells)

-

[¹²⁵I]-CCL17 or [¹²⁵I]-CCL22 (radioligand)

-

This compound

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4, supplemented with 0.1% BSA

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen HTS)

-

Scintillation fluid and a scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or unlabeled CCR4 ligand (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

150 µL of CCR4-expressing cell membrane preparation (typically 10-50 µg protein/well).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

T-Cell Chemotaxis Assay

Objective: To evaluate the functional antagonism of this compound on CCR4-mediated T-cell migration.

Materials:

-

CCR4-expressing T-cells (e.g., primary human CD4+ T-cells, Hut78, or MOLT-4 cell lines)

-

Chemoattractants: Recombinant human CCL17 or CCL22

-

This compound

-

Transwell inserts (5 µm pore size for lymphocytes) and 24-well companion plates

-

Assay Buffer: RPMI 1640 with 1% BSA

-

Cell counting method (e.g., flow cytometer, hemocytometer, or a cell viability assay reagent)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Pre-incubate the CCR4-expressing T-cells with the this compound dilutions or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Add 600 µL of Assay Buffer containing the chemoattractant (CCL17 or CCL22) to the lower chamber of the 24-well plate.

-

Add 100 µL of the pre-incubated T-cell suspension (typically 1 x 10⁶ cells/mL) to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber using your chosen cell counting method.

Data Analysis:

-

Calculate the percentage of migration relative to the vehicle control.

-

Plot the percentage of migration against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

F-Actin Polymerization Assay

Objective: To measure the effect of this compound on chemokine-induced F-actin polymerization in T-cells, a key step in cell migration.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a CCR4+ T-cell line

-

This compound

-

Chemoattractant: Recombinant human CCL17 or CCL22

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Staining Solution: Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% BSA

-

Flow cytometer

Procedure:

-

Pre-incubate the T-cells with this compound or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with a pre-determined optimal concentration of CCL17 or CCL22 for a short period (e.g., 15-30 seconds) at 37°C.

-

Immediately stop the reaction by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize by incubating with Permeabilization Buffer for 5 minutes.

-

Wash the cells with PBS and then stain with the fluorescent phalloidin solution for 30 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer.

Data Analysis:

-

Calculate the fold change in MFI relative to unstimulated cells.

-

Plot the fold change in MFI against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of F-actin polymerization.

Mandatory Visualizations

Caption: CCR4 signaling pathways leading to T-cell chemotaxis and the inhibitory action of this compound.

Caption: Experimental workflow for a T-cell chemotaxis assay to evaluate this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR4-CCL17/CCL22 axis in T-cell trafficking. Its high selectivity and characterized mechanism of action make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of inflammatory diseases and immuno-oncology. Further preclinical studies in relevant animal models will be crucial to fully elucidate its therapeutic potential.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2239633A in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4). This receptor plays a pivotal role in mediating the migration of key immune cell populations, including T helper 2 (Th2) lymphocytes and regulatory T cells (Tregs), to sites of inflammation. By inhibiting the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to CCR4, this compound offers a targeted mechanism for modulating immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its in vitro and in vivo pharmacological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CCR4 antagonism in inflammatory and autoimmune diseases.

Introduction to CCR4 and its Role in Immunity

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 cells, regulatory T cells (Tregs), and a subset of other immune cells.[1] Its endogenous ligands, CCL17 (thymus- and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC), are often upregulated in the context of allergic inflammation and various cancers. The interaction between CCR4 and its ligands is a critical driver of immune cell trafficking, orchestrating the recruitment of these cells to specific tissues and influencing the nature of the immune response.

In allergic diseases such as asthma and atopic dermatitis, the accumulation of Th2 cells in inflamed tissues, mediated by the CCR4-CCL17/CCL22 axis, leads to the secretion of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[2] These cytokines contribute to the characteristic features of allergic inflammation, including eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

Furthermore, the recruitment of Tregs to the tumor microenvironment via CCR4 signaling can suppress anti-tumor immune responses, thereby facilitating tumor growth and immune evasion.[3] Consequently, the development of small molecule antagonists targeting CCR4, such as this compound, represents a promising therapeutic strategy for a range of inflammatory, allergic, and oncological conditions.

This compound: A Selective CCR4 Allosteric Antagonist

This compound is a small molecule that functions as a negative allosteric modulator of CCR4.[4] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that prevents receptor activation. This mode of action can offer advantages in terms of selectivity and can modulate the receptor's response to its natural ligands in a non-competitive manner.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Assay Type | Ligand | Cell Line/System | Value | Reference |

| pIC50 | Radioligand Binding | [¹²⁵I]-TARC | Human CCR4 | 7.96 ± 0.11 | [5] |

| pA2 | F-actin Polymerization | TARC | Human CD4+/CCR4+ T-cells | 7.11 ± 0.29 | [5] |

Table 2: In Vivo Pharmacokinetics of this compound in Healthy Male Subjects (Single Oral Dose)

| Parameter | 150 mg Dose | 1200 mg Dose (Fasted) | 1200 mg Dose (Fed) | Reference |

| Cmax (ng/mL) | N/A | 695 | 1410 | [2] |

| Tmax (hours) | 1.0 - 1.5 | 1.0 - 1.5 | 3.0 | [2] |

| AUC₀₋t (ng·h/mL) | N/A | 2330 | 6520 | [2] |

| Bioavailability | 12-14% | 5-9% | ~16% | [2] |

| t½ (hours) | 2.9 - 28.3 | 2.9 - 28.3 | 2.9 - 28.3 | [2] |

Signaling Pathway and Experimental Workflow Visualizations

CCR4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the downstream signaling cascade initiated by the binding of CCL17/CCL22 to CCR4 and the point of intervention by this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.

Detailed Experimental Protocols

Chemotaxis Assay (Transwell Migration)

This assay evaluates the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.

Materials:

-

CCR4-expressing cells (e.g., HUT78, primary Th2 cells, or Tregs)

-

Transwell inserts (5 µm pore size for lymphocytes)

-

24-well companion plates

-

Recombinant human CCL17 (TARC) or CCL22 (MDC)

-

This compound

-

Assay Buffer: RPMI 1640 with 1% BSA

-

Cell counting method (e.g., flow cytometer, hemocytometer, or fluorescent plate reader with Calcein-AM stained cells)

Procedure:

-

Cell Preparation:

-

Culture CCR4-expressing cells to a sufficient density.

-

On the day of the assay, harvest cells and wash them with Assay Buffer.

-

Resuspend cells in Assay Buffer at a concentration of 1 x 10⁷ cells/mL.

-

-

Antagonist Preparation and Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is below 0.5%.

-

Incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.[5]

-

-

Chemotaxis Setup:

-

Prepare the chemoattractant solution (CCL17 or CCL22) in Assay Buffer at a pre-determined optimal concentration (typically in the low nM range).

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using your chosen cell counting method.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon CCR4 activation.

Materials:

-

CCR4-expressing cells

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Recombinant human CCL17 or CCL22

-

This compound

-

Fluorescence microplate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating:

-

Seed CCR4-expressing cells into the 96-well plates and incubate overnight to allow for adherence (if using adherent cells).

-

-

Dye Loading:

-

Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the antagonist solutions to the cell plate and incubate for 10-30 minutes.

-

-

Measurement:

-

Place the cell plate into the fluorescence microplate reader.

-

Measure the baseline fluorescence.

-

Inject the CCR4 agonist (CCL17 or CCL22) into the wells.

-

Immediately measure the kinetic fluorescence response for approximately 120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the response against the concentration of this compound to determine the IC₅₀.

-

In Vivo Ovalbumin-Induced Airway Inflammation Model

This mouse model is used to evaluate the efficacy of this compound in an allergic asthma-like setting.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant

-

This compound formulation for oral or other appropriate route of administration

-

Equipment for aerosolized OVA challenge

-

Materials for bronchoalveolar lavage (BAL) fluid collection and cell counting

-

Reagents for cytokine analysis (e.g., ELISA kits)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.

-

-

Drug Administration:

-

Beginning on the day of the first challenge, administer this compound or vehicle control to the mice at the desired dose and frequency (e.g., orally, once or twice daily).[6]

-

-

Challenge:

-

On days 24, 25, and 26, challenge the mice with aerosolized OVA for a defined period (e.g., 20-30 minutes).

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (optional): Measure airway resistance in response to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).

-

Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.

-

Conclusion

This compound is a valuable research tool for investigating the role of the CCR4-CCL17/CCL22 axis in various physiological and pathological processes. Its high potency and selectivity as a CCR4 antagonist make it a suitable candidate for preclinical studies aimed at validating CCR4 as a therapeutic target in inflammatory diseases, autoimmune disorders, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to further elucidate the immunomodulatory effects of this compound and to explore its therapeutic potential. The continued investigation of CCR4 antagonists like this compound holds promise for the development of novel, targeted therapies for a range of debilitating diseases.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The CCR4 Antagonist GSK2239633A: A Technical Overview of its Role in Modulating Th2 Lymphocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

The recruitment of T helper 2 (Th2) lymphocytes to sites of inflammation is a critical process in the pathophysiology of allergic diseases, such as asthma. This recruitment is largely mediated by the interaction of chemokines, particularly CCL17 (TARC) and CCL22 (MDC), with the C-C chemokine receptor 4 (CCR4) expressed on the surface of Th2 cells.[1] GSK2239633A is a potent and selective allosteric antagonist of the human CCR4 receptor.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the signaling pathways governing Th2 lymphocyte recruitment. While the clinical development of this compound for asthma was discontinued (B1498344) due to challenges with bioavailability and achieving desired receptor occupancy, the data generated from its preclinical and early clinical evaluation provides valuable insights into the therapeutic potential and challenges of targeting the CCR4-chemokine axis.[2]

Introduction to Th2 Lymphocyte Recruitment and the Role of CCR4

Allergic inflammation is characterized by the infiltration of various immune cells, with Th2 lymphocytes playing a central orchestrating role.[1] Upon activation, Th2 cells produce a cascade of cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which drive key features of the allergic response such as eosinophil recruitment, immunoglobulin E (IgE) production by B-cells, and mucus hypersecretion.[1][3]

A critical step in this process is the migration of Th2 cells from the circulation into inflamed tissues. This directed migration, or chemotaxis, is guided by a gradient of chemokines. The CCR4 receptor, which is preferentially expressed on Th2 cells, is the primary receptor for the chemokines CCL17 (thymus- and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC).[4] Elevated levels of CCL17 and CCL22 are found in the airways of asthmatic patients, highlighting the importance of the CCR4-ligand axis in the pathogenesis of the disease.[1] By blocking the interaction between these chemokines and their receptor, CCR4 antagonists like this compound were developed with the aim of inhibiting Th2 lymphocyte recruitment and thereby attenuating the allergic inflammatory cascade.

This compound: Mechanism of Action

This compound is a small molecule, allosteric antagonist of the human CCR4 receptor.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the natural ligands (CCL17 and CCL22) bind. This binding event induces a conformational change in the receptor that prevents its activation by the chemokines. The primary mechanism by which this compound is thought to inhibit Th2 lymphocyte recruitment is by blocking the intracellular signaling cascades that are initiated upon chemokine binding to CCR4, which are essential for directed cell movement.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| pIC50 | 7.96 | The negative logarithm of the molar concentration of this compound that causes 50% inhibition of [¹²⁵I]-TARC (CCL17) binding to human CCR4. A higher value indicates greater binding affinity.[5] |

| pA2 | 7.11 | The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. This value was determined for the inhibition of TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells.[5] |

Table 2: Pharmacokinetic Properties of this compound in Healthy Male Subjects (Single Oral Dose)

| Parameter | Value | Description |

| Median tmax (hours) | 1.0 - 1.5 | Time to reach maximum plasma concentration.[1] |

| Terminal Elimination Half-life (t½) (hours) | 13.5 (intravenous) | The time required for the plasma concentration of the drug to decrease by half after intravenous administration.[5] |

| Maximum Bioavailability | 16% | The fraction of the administered oral dose that reaches systemic circulation.[1] |

| Mean CCR4 Occupancy (at 1500 mg dose, 1 hour post-dose) | 74% | The percentage of CCR4 receptors in the blood that are bound by this compound.[1] |

Table 3: Effect of Other CCR4 Antagonists on Th2 Cell Migration (for illustrative purposes)

| CCR4 Antagonist | Cell Type | Chemoattractant | Inhibition |

| E0001-163 | Human Th2-polarized cells | CCL22 | IC50 = 11.9 nM[6] |

| Unnamed Antagonists | Human Th2 cells | CCL22 (1.2 nM) | Significant inhibition at 10 nM[3] |

| Unnamed Antagonists | Human Th2 cells | CCL17 (1.2 nM) | Significant inhibition at 10 nM[3] |

Note: Specific quantitative data on the inhibition of Th2 lymphocyte migration by this compound is not publicly available. The data in Table 3 is provided to illustrate the expected effects of a CCR4 antagonist on Th2 cell chemotaxis.

Experimental Protocols

Radioligand Binding Assay (for determining pIC50)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Methodology:

-

Cell Membrane Preparation: Membranes from cells expressing the human CCR4 receptor are prepared.

-

Incubation: These membranes are incubated with a constant concentration of a radiolabeled CCR4 ligand, such as [¹²⁵I]-TARC (CCL17), and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50. The pIC50 is the negative logarithm of the IC50.

F-actin Polymerization Assay (for determining pA2)

This assay measures the effect of an antagonist on the agonist-induced polymerization of actin, a key step in cell motility.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers.

-

Cell Staining: The cells are stained with fluorescently labeled antibodies against CD4 and CCR4 to identify the Th2 cell population.

-

Incubation with Antagonist: The cells are incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a CCR4 agonist, such as TARC (CCL17), for a short period (e.g., 15 seconds) to induce actin polymerization.

-

Fixation and Staining: The reaction is stopped by adding formaldehyde. The cells are then permeabilized and stained with a fluorescently labeled phalloidin (B8060827), which binds to filamentous actin (F-actin).

-

Flow Cytometry: The mean fluorescence intensity of the phalloidin stain in the CD4+ CCR4+ cell population is measured by flow cytometry.

-

Data Analysis: The pA2 value is calculated by analyzing the rightward shift in the agonist dose-response curve in the presence of the antagonist.

Th2 Lymphocyte Chemotaxis Assay (General Protocol)

This assay assesses the ability of a compound to inhibit the directed migration of Th2 lymphocytes towards a chemoattractant.

Methodology:

-

Th2 Cell Preparation: Human Th2 lymphocytes are either isolated from peripheral blood or differentiated in vitro from naive CD4+ T cells.

-

Transwell System Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a CCR4 ligand (e.g., CCL17 or CCL22) as a chemoattractant.

-

Cell Treatment: The Th2 cells are pre-incubated with various concentrations of the CCR4 antagonist (e.g., this compound) or a vehicle control.

-

Cell Seeding: The treated Th2 cells are added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period (typically 2-4 hours) to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter, or by flow cytometry.

-

Data Analysis: The percentage of migrating cells is calculated, and the inhibitory effect of the antagonist is determined by comparing the migration in the presence of the compound to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Th2 Lymphocyte Recruitment via CCR4

The binding of CCL17 or CCL22 to CCR4 on Th2 lymphocytes initiates a cascade of intracellular signaling events that ultimately lead to chemotaxis.

Caption: CCR4 signaling pathway leading to Th2 cell chemotaxis.

Experimental Workflow for a Th2 Chemotaxis Assay

The following diagram illustrates the typical workflow for an in vitro experiment to assess the effect of a CCR4 antagonist on Th2 lymphocyte migration.

Caption: Workflow for a Th2 lymphocyte chemotaxis inhibition assay.

Conclusion

This compound is a well-characterized CCR4 antagonist that demonstrates potent inhibition of ligand binding and downstream signaling events in vitro. The targeting of the CCR4-CCL17/22 axis remains a promising strategy for the treatment of Th2-mediated inflammatory diseases. Although the clinical development of this compound for asthma was halted due to pharmacokinetic limitations, the research conducted with this compound has significantly contributed to our understanding of the role of CCR4 in Th2 lymphocyte recruitment. Future development of CCR4 antagonists with improved oral bioavailability and sustained target engagement may hold therapeutic promise for a range of allergic and inflammatory conditions.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective recruitment of CCR4-bearing Th2 cells toward antigen-presenting cells by the CC chemokines thymus and activation-regulated chemokine and macrophage-derived chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Suppressive effects of a novel CC chemokine receptor 4 antagonist on Th2 cell trafficking in ligand- and antigen-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies involving GSK2239633A

An In-depth Technical Guide to Preclinical Studies Involving GSK2239633A

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a selective, allosteric antagonist of the CC-chemokine receptor 4 (CCR4). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound, also known as N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, is an allosteric antagonist of human CCR4.[1][2] It functions by binding to an intracellular site on the receptor, distinct from the binding site of endogenous ligands.[3][4] This action inhibits the signaling cascade initiated by the binding of chemokines such as Thymus- and Activation-Regulated Chemokine (TARC/CCL17) and Monocyte-Derived Chemokine (MDC/CCL22), which are instrumental in recruiting Type 2 T-helper (Th2) lymphocytes to sites of inflammation.[2] The CCR4 pathway is a key target in the pathogenesis of allergic diseases like asthma.[2][5]

Data Presentation

The following tables summarize the quantitative data from various preclinical and early clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Description | Target | Source |

| pIC₅₀ | 7.96 ± 0.11 | Inhibition of [¹²⁵I]-TARC binding | Human CCR4 | [1][2] |

| pIC₅₀ | 7.4 | Inhibition of chemokine binding | Human CCR4 | [3][4] |

| pA₂ | 7.11 ± 0.29 | Inhibition of TARC-induced F-actin polymerization | Human CD4⁺ CCR4⁺ T-cells | [1][2] |

| pEC₅₀ | 8.79 ± 0.22 | Inhibition of CCL17-induced F-actin polymerization | Human CD4⁺ CCR4⁺ T-cells | [1] |

| pIC₅₀ | <5 | Inhibition of chemokine binding | Other chemokine receptors | [3][4] |

Table 2: Pharmacokinetic Profile

| Species | Route | Dose | t½ (hours) | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | Bioavailability (%) | Source |

| Human | IV | 100 µg | 13.5 | - | - | - | [1][2][5][6] |

| Human | Oral | 150-1500 mg | - | - | 1.0 - 1.5 (median) | 5 - 14 | [1][2][5][6] |

| Human | Oral (Fed) | 1200 mg | - | 1410 | 3.0 (median) | ~16 | [2] |

| Human | Oral (Fasted) | 1200 mg | - | 695 | - | - | [2] |

| Rat | Oral | 1 mg/kg | - | - | - | 85 | [1] |

| Beagle Dog | Oral | 1 mg/kg | - | - | - | 97 | [1] |

Table 3: Pharmacodynamic Profile

| Parameter | Value | Assay/Endpoint | Condition | Source |

| CCR4 Occupancy | ~74% (mean) | TARC-induced actin polymerization in whole blood | Human, single 1500 mg oral dose | [5][6] |

| Receptor Occupancy | 83% - 103% | CCR4 surface receptor occupancy | Healthy volunteers, repeated daily dosing (50-400 mg) | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Radioligand Binding Assay

This assay was used to determine the inhibitory potency (pIC₅₀) of this compound on its target receptor, CCR4.

-

Preparation : Membranes from cells expressing human CCR4 are prepared.

-

Reaction Mixture : The membranes are incubated in a mixture containing a radiolabeled CCR4 ligand, typically [¹²⁵I]-TARC, and varying concentrations of this compound.

-

Incubation : The mixture is incubated to allow the binding process to reach equilibrium.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound fraction.

-

Quantification : The filters are washed to remove non-specifically bound radioactivity. The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC₅₀ value.[8]

F-actin Polymerization Assay

This functional assay measures the ability of this compound to antagonize the cellular response to chemokine stimulation.

-

Cell Preparation : Isolated human CD4⁺ CCR4⁺ T-cells are used.

-

Incubation with Antagonist : The cells are incubated with this compound (e.g., 1 μM) or a vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[1]

-

Agonist Stimulation : The cells are then stimulated with a CCR4 agonist, such as TARC or CCL17, for a short period (e.g., 15 seconds).[1]

-

Fixation and Staining : The assay is terminated by adding formaldehyde. The fixed cells are then stained with a fluorescently labeled phalloidin (B8060827) derivative (e.g., Alexa Fluor 647 phalloidin), which specifically binds to F-actin.[1][6]

-

Flow Cytometry : The mean fluorescence intensity of thousands of CD4⁺ CCR4⁺ cells per sample is determined using a flow cytometer. This intensity is proportional to the F-actin content.[1][6]

-

Data Analysis : The results are often expressed as a fraction of the mean intensity of CD4⁺ CCR4⁻ cells in the same sample to normalize the data. The pA₂ or pEC₅₀ values are then calculated from concentration-response curves.[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in various species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Animal Studies : Male Wistar Han or Sprague Dawley rats and male Beagle dogs received single intravenous (IV) and oral (PO) doses (e.g., 1 mg/kg).[1]

-

Human Studies : Two main studies were performed in healthy male subjects:

-

Sample Collection : Blood and/or plasma samples were collected at various time points post-dosing.[2]

-

Analytical Methods :

-

LC-MS/MS : Blood concentrations of this compound were determined using a validated method based on high-performance liquid chromatography coupled with tandem mass spectrometry.[2]

-

Accelerator Mass Spectrometry (AMS) : This highly sensitive method was used to determine plasma concentrations in the human microdose study.[2]

-

-

Parameter Derivation : Pharmacokinetic parameters such as t½, Cₘₐₓ, tₘₐₓ, and AUC (Area Under the Curve) were derived from the concentration-time profiles.

Visualizations

The following diagrams illustrate the core signaling pathway and experimental workflows associated with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rapt.com [rapt.com]

- 8. benchchem.com [benchchem.com]

GSK2239633A: A CCR4 Antagonist's Potential in Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in the field of autoimmune and inflammatory diseases due to its critical role in the trafficking of key immune cell subsets. GSK2239633A, a potent and selective allosteric antagonist of CCR4, represents a valuable tool for investigating the therapeutic potential of CCR4 inhibition. Although its clinical development for asthma was halted due to low bioavailability, its utility as a research compound remains significant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data of CCR4 antagonists in relevant autoimmune disease models, and detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers exploring the role of the CCR4-chemokine axis in autoimmunity and for drug development professionals evaluating the potential of CCR4 antagonism.

Introduction: The Role of CCR4 in Autoimmunity

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of Th17 cells. Its primary ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflamed tissues, creating a chemotactic gradient that recruits these CCR4-expressing immune cells to sites of inflammation. This influx of pathogenic lymphocytes is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.

This compound is a small molecule, allosteric antagonist of human CCR4.[1] By binding to a site distinct from the natural ligand binding pocket, it modulates the receptor's conformation, thereby inhibiting downstream signaling and cellular responses. Its high selectivity and potency make it an excellent pharmacological tool to probe the functional consequences of CCR4 blockade in various in vitro and in vivo models of autoimmune disease.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of CCR4. Upon binding of its cognate ligands, CCL17 or CCL22, CCR4 undergoes a conformational change that activates intracellular signaling cascades. This primarily involves the Gαi subunit of the heterotrimeric G protein, which inhibits adenylyl cyclase and activates downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to cellular responses like chemotaxis. Additionally, ligand-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G protein-independent signaling. This compound binds to an intracellular allosteric site on CCR4, preventing these activation steps and subsequent cellular responses.[2][3]

Data Presentation: Preclinical Efficacy of CCR4 Antagonists

While specific in vivo data for this compound in autoimmune disease models is not publicly available, studies on other selective CCR4 antagonists provide valuable insights into the therapeutic potential of this class of compounds.

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in functional assays.

| Assay | Ligand | Cell Type | Parameter | Value | Reference |

| Radioligand Binding | [¹²⁵I]-TARC | Human CCR4 | pIC₅₀ | 7.96 ± 0.11 | [4] |

| F-actin Polymerization | TARC | Human CD4⁺ CCR4⁺ T-cells | pA₂ | 7.11 ± 0.29 | [4] |

In Vivo Efficacy of CCR4 Antagonists in Autoimmune Disease Models

The following tables summarize the in vivo efficacy of other CCR4 antagonists in preclinical models of rheumatoid arthritis and multiple sclerosis.

Rheumatoid Arthritis (Collagen-Induced Arthritis Model)

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| Compound 22 | DBA/1J mice | Prophylactic | Ameliorated disease severity, reduced Th17 cells in joints and lymph nodes. | [5] |

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE - Model)

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| AF399/420/18025 | C57BL/6 mice | Therapeutic (1.5 µ g/day ) | No significant reduction in clinical score. | [1][6] |

| Compound 22 | Wild-type mice | Not specified | Significantly ameliorated the severity of EAE. | [7][8] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize CCR4 antagonists like this compound are provided below.

F-actin Polymerization Assay

This assay measures the ability of a CCR4 antagonist to inhibit chemokine-induced actin polymerization in CCR4-expressing cells, a critical step for cell migration.

Principle: Upon chemokine stimulation, G-protein activation leads to a rapid and transient polymerization of globular actin (G-actin) into filamentous actin (F-actin). F-actin can be stained with fluorescently labeled phalloidin (B8060827), and the increase in fluorescence intensity is proportional to the degree of actin polymerization.

Protocol:

-

Cell Preparation: Isolate primary human CD4⁺ CCR4⁺ T-cells or use a CCR4-expressing cell line.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[4]

-

Chemokine Stimulation: Stimulate the cells with an EC₈₀ concentration of a CCR4 ligand (e.g., TARC/CCL17) for a short period (e.g., 15 seconds).[4]

-

Fixation and Staining: Terminate the reaction by adding formaldehyde. Permeabilize the cells and stain with a fluorescently labeled phalloidin (e.g., Alexa Fluor 647 phalloidin).

-

Data Acquisition: Analyze the mean fluorescence intensity of the cells using a flow cytometer.

-

Data Analysis: Calculate the percent inhibition of actin polymerization at each antagonist concentration and determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the ability of a CCR4 antagonist to block the recruitment of β-arrestin to the activated CCR4 receptor.

Principle: Upon ligand binding and GRK-mediated phosphorylation of the intracellular domains of CCR4, β-arrestin is recruited to the receptor. This interaction can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, CCR4 is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin to an acceptor molecule (e.g., YFP). Upon recruitment, the proximity of the donor and acceptor results in energy transfer and a detectable signal.

Protocol (based on BRET):

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding for CCR4 fused to a BRET donor and β-arrestin-2 fused to a BRET acceptor.[2]

-

Cell Plating: Seed the transfected cells into white 96-well plates.[2]

-

Antagonist Incubation: 48 hours post-transfection, wash the cells and incubate with varying concentrations of this compound in an appropriate buffer (e.g., Tyrode's buffer) for 45 minutes at 37°C.[2]

-

Ligand Stimulation: Add the CCR4 ligand (e.g., CCL22) to the wells.

-

Signal Detection: Immediately before reading, add the substrate for the BRET donor (e.g., coelenterazine (B1669285) h). Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the inhibitory effect of this compound on ligand-induced β-arrestin recruitment and calculate the IC₅₀ value.

A recent study provided specific details on a β-arrestin recruitment assay using this compound. In the presence of a maximal concentration of this compound (10⁻⁶.⁵ M), CCL22-mediated β-arrestin-2 recruitment was only 17.3% ± 1.9% of the level for the wild-type receptor without the modulator.[9]

Conclusion and Future Directions